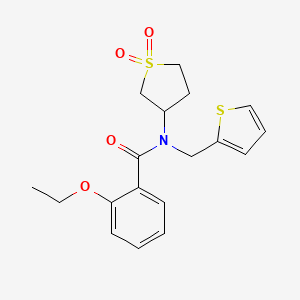

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide

CAS No.:

Cat. No.: VC16294134

Molecular Formula: C18H21NO4S2

Molecular Weight: 379.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H21NO4S2 |

|---|---|

| Molecular Weight | 379.5 g/mol |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide |

| Standard InChI | InChI=1S/C18H21NO4S2/c1-2-23-17-8-4-3-7-16(17)18(20)19(12-15-6-5-10-24-15)14-9-11-25(21,22)13-14/h3-8,10,14H,2,9,11-13H2,1H3 |

| Standard InChI Key | TXKNVDIYIMIBKN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |

Introduction

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound belonging to the class of benzamides. It features a tetrahydrothiophene moiety with a 1,1-dioxide functional group, along with a thiophene ring and an ethoxy substituent, which contribute to its unique chemical properties and potential biological activities.

Synthesis and Chemical Reactivity

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. These reactions require controlled conditions, such as temperature and inert atmosphere, to prevent oxidation or hydrolysis of sensitive functional groups.

| Reaction Type | Description |

|---|---|

| Hydrolysis | Amide bond can undergo hydrolysis in acidic or basic conditions |

| Electrophilic Aromatic Substitution | Thiophene rings may participate in such reactions |

| Nucleophilic Substitution | Ethoxy group allows for potential nucleophilic substitutions |

Potential Applications and Biological Activity

| Potential Application | Description |

|---|---|

| Therapeutic Effects | Inhibitory effects on enzymes involved in metabolic pathways |

| Biological Mechanisms | Interaction with biological targets such as enzymes or receptors |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume